molecular formula C25H23N3O5S2 B12016790 4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12016790
M. Wt: 509.6 g/mol
InChI Key: AZKZKZXYJNYZAP-DQRAZIAOSA-N
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Description

4-((5Z)-5-{1-[2-(2,4-Dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines indole, thiazolidine, and butanoic acid moieties, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5Z)-5-{1-[2-(2,4-Dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting from a suitable precursor, such as 2,4-dimethylaniline, the indole ring is constructed through a series of cyclization and oxidation reactions.

    Attachment of the Thiazolidine Ring: The thiazolidine ring is introduced via a condensation reaction with a thioamide derivative.

    Formation of the Butanoic Acid Side Chain: The butanoic acid side chain is attached through a nucleophilic substitution reaction, followed by oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol and amine derivatives.

    Substitution: Formation of halogenated, alkylated, and acylated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-((5Z)-5-{1-[2-(2,4-Dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including enzyme inhibition, receptor modulation, and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-((5Z)-5-{1-[2-(2,4-Dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid
  • **4-((5Z)-5-{1-[2-(2,4-Dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid

Uniqueness

The uniqueness of 4-((5Z)-5-{1-[2-(2,4-Dimethylanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid lies in its specific combination of functional groups and structural motifs. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H23N3O5S2

Molecular Weight

509.6 g/mol

IUPAC Name

4-[(5Z)-5-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C25H23N3O5S2/c1-14-9-10-17(15(2)12-14)26-19(29)13-28-18-7-4-3-6-16(18)21(23(28)32)22-24(33)27(25(34)35-22)11-5-8-20(30)31/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,26,29)(H,30,31)/b22-21-

InChI Key

AZKZKZXYJNYZAP-DQRAZIAOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O)C

Origin of Product

United States

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